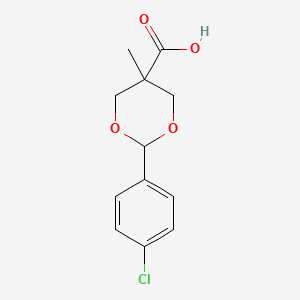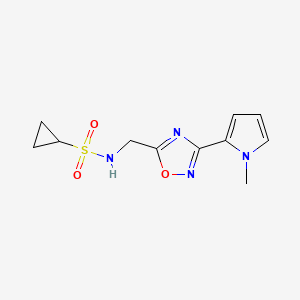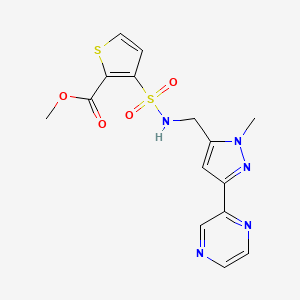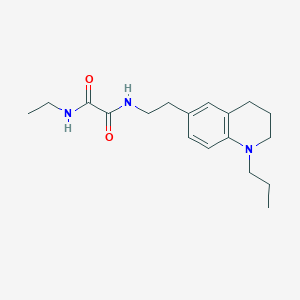
2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
カタログ番号 B2645212
CAS番号:
385381-18-0
分子量: 256.68
InChIキー: GWIDRVANQAPKCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid” is a complex organic molecule. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a carboxylic acid group. The presence of the chlorophenyl group indicates that it has aromatic properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Chemical Synthesis and Reactions
- The compound has been studied in the context of chemical synthesis, particularly in reactions involving similar structural compounds. For instance, research by Corral and Lissavetzky (1984) explores the reactions of related chloro-oxo-dihydrothiophene-carboxylates, focusing on their transformation into thiophene-diols and subsequent conversion to dialkoxythiophene-carboxylic acids (Corral & Lissavetzky, 1984).
Surface and Physicochemical Properties
- A study conducted by Piasecki, Burczyk, and Ruchala (1998) on dioxane derivatives, including 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, investigates the surface and physicochemical properties of these compounds. The research focuses on their behavior in aqueous solutions and examines properties like critical micelle concentration and surface tension measurements (Piasecki, Burczyk, & Ruchala, 1998).
Crystal Structure Analysis
- The crystal structure of a compound closely related to this compound, specifically 2-(4-chlorophenoxy)propionic acid, was investigated by Sørensen, Collet, and Larsen (1999). This study provides insights into the molecular conformation and hydrogen bonding patterns in the crystal structure of such compounds (Sørensen, Collet, & Larsen, 1999).
Environmental and Degradation Studies
- Research has been conducted on the degradation of chlorophenyl compounds in environmental contexts. For example, a study by Boye, Dieng, and Brillas (2003) examines the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous solutions, which is relevant for understanding the environmental fate of structurally similar compounds (Boye, Dieng, & Brillas, 2003).
Photocatalytic Oxidation
- The photocatalytic degradation of chlorophenoxides like 2,4-dichlorophenoxyacetic acid using titanium dioxide under UV light, as studied by Sun and Pignatello (1995), can offer insights into the potential photocatalytic applications of this compound in environmental clean-up processes (Sun & Pignatello, 1995).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-12(11(14)15)6-16-10(17-7-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIDRVANQAPKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)
![4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2645133.png)
![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)




![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)



![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645147.png)

